1-Naphthaleneboronic Acid: A Comprehensive Technical Guide for Researchers
1-Naphthaleneboronic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 1-naphthaleneboronic acid, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this versatile compound.
Core Chemical Properties and Structure
1-Naphthaleneboronic acid is a white to off-white crystalline solid that is a staple in synthetic chemistry, particularly in the formation of carbon-carbon bonds.[1][2] Its utility stems from the boronic acid functional group attached to a naphthalene (B1677914) core.
Chemical and Physical Data
The key physicochemical properties of 1-naphthaleneboronic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BO₂ | [1] |
| Molecular Weight | 171.99 g/mol | [1][3] |
| CAS Number | 13922-41-3 | [1] |
| Appearance | Off-white to pink beige powder/crystals | [1][3] |
| Melting Point | 208-214 °C (lit.) | [1][3] |
| Boiling Point | 381.9 ± 25.0 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO, Methanol. Insoluble in water. | [1] |
| pKa | 8.53 ± 0.30 (Predicted) | [1] |
Molecular Structure
The structure of 1-naphthaleneboronic acid consists of a naphthalene ring system substituted with a boronic acid group (-B(OH)₂) at the 1-position. The naphthalene core provides a rigid and sterically defined framework, influencing the reactivity and the properties of the resulting products.
Key Applications in Organic Synthesis
1-Naphthaleneboronic acid is a versatile reagent, most notably employed in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and polyaromatic hydrocarbons.[1]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as 1-naphthaleneboronic acid, with an organohalide in the presence of a palladium catalyst and a base.[4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic boron byproducts.[4]
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted in the catalytic cycle below.
Experimental Protocols
The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 1-naphthaleneboronic acid with an aryl bromide. This protocol is based on established methodologies for similar reactions.[4][6]
Synthesis of 9-(Naphthalen-1-yl)anthracene (B1591875) via Suzuki-Miyaura Coupling
This protocol details the synthesis of 9-(naphthalen-1-yl)anthracene from 1-naphthaleneboronic acid and 9-bromoanthracene (B49045).
Materials:
-
1-Naphthaleneboronic acid
-
9-Bromoanthracene
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene (B28343), anhydrous
-
Ethanol (B145695), absolute
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-naphthaleneboronic acid (1.2 equivalents), 9-bromoanthracene (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene and ethanol in a 4:1 (v/v) ratio. The total volume of the solvent should be sufficient to dissolve the reactants. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C) under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure 9-(naphthalen-1-yl)anthracene.
The following diagram illustrates the general workflow for this experimental procedure.
Safety and Handling
1-Naphthaleneboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It may cause skin, eye, and respiratory irritation.[7] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Conclusion
1-Naphthaleneboronic acid is a valuable and versatile building block in organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of complex molecular architectures. This guide provides essential information for researchers utilizing this compound in their synthetic endeavors.
References
- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
